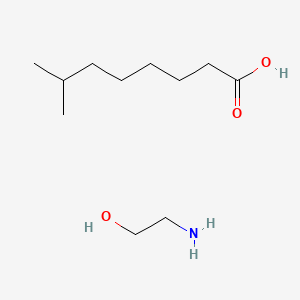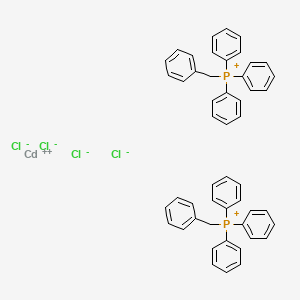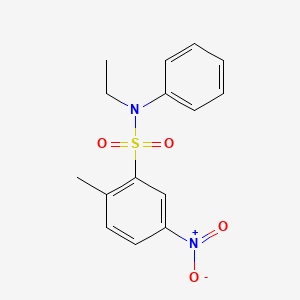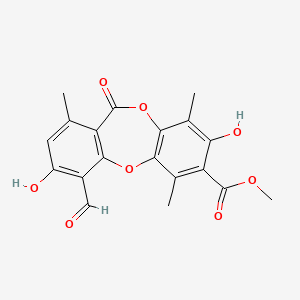
Isononanoic acid monoethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isononanoic acid monoethanolamine salt is a compound formed by the reaction of isononanoic acid and monoethanolamine. It is known for its applications in various industrial processes, particularly in the formulation of metalworking fluids, coatings, and lubricants. The compound exhibits unique properties due to the combination of the carboxylic acid group from isononanoic acid and the amine group from monoethanolamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of isononanoic acid monoethanolamine salt typically involves the neutralization reaction between isononanoic acid and monoethanolamine. The reaction is carried out under controlled conditions to ensure complete neutralization and formation of the salt. The general reaction can be represented as:
Isononanoic Acid+Monoethanolamine→Isononanoic Acid Monoethanolamine Salt
Industrial Production Methods: Industrial production of isononanoic acid involves the oxidation of isononyl aldehyde using metal salts as catalysts and peroxides as oxidants . The resulting isononanoic acid is then reacted with monoethanolamine to form the desired salt. This process ensures high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Isononanoic acid monoethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Isononanoic acid monoethanolamine salt finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the formulation of biocompatible materials and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Widely used in metalworking fluids, coatings, and lubricants due to its excellent emulsifying and stabilizing properties
Mécanisme D'action
The mechanism of action of isononanoic acid monoethanolamine salt involves the interaction of its functional groups with target molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the amine group can participate in nucleophilic reactions. These interactions contribute to the compound’s effectiveness in various applications, such as corrosion inhibition and emulsification .
Comparaison Avec Des Composés Similaires
Monoethanolamine Oleate: Similar in structure but formed with oleic acid instead of isononanoic acid.
Diethanolamine and Triethanolamine Salts: These compounds have additional ethanolamine groups, leading to different chemical properties and applications.
Uniqueness: Isononanoic acid monoethanolamine salt is unique due to its specific combination of isononanoic acid and monoethanolamine, which imparts distinct properties such as lower volatility and better emulsifying capabilities compared to other ethanolamine salts .
Propriétés
Numéro CAS |
67801-50-7 |
|---|---|
Formule moléculaire |
C11H25NO3 |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-aminoethanol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C2H7NO/c1-8(2)6-4-3-5-7-9(10)11;3-1-2-4/h8H,3-7H2,1-2H3,(H,10,11);4H,1-3H2 |
Clé InChI |
BHOXNOVBYRWXGV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCC(=O)O.C(CO)N |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)


![[2-(Benzenesulfonyl)-1-methoxyethyl]benzene](/img/structure/B14455999.png)

![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)
![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)




![Podophyllotoxin-salicyliden-glucosid [German]](/img/structure/B14456054.png)
